1,3,6,8-Tetranitro-9H-fluoren-9-one
Description
Contextualizing Nitro-Aromatic Compounds in Advanced Chemical Research
Nitro-aromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are fundamental building blocks and intermediates in organic synthesis. researchgate.netrsc.orgmdpi.comnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity and electronic characteristics of the aromatic system. numberanalytics.comnih.gov This feature makes them crucial precursors for synthesizing a wide array of other functional groups, most notably amines through reduction, which are vital in the production of dyes, pharmaceuticals, and agrochemicals. mdpi.comnumberanalytics.com
The synthesis of nitro-aromatics is primarily achieved through nitration, a classic electrophilic aromatic substitution reaction. nih.gov Researchers have developed numerous methods to control this process, aiming for higher selectivity and efficiency under milder, more environmentally benign conditions to avoid issues like over-nitration and hazardous waste. researchgate.net Beyond their role as synthetic intermediates, the inherent properties of nitro-aromatic compounds have led to their extensive use in high-energy materials, where the nitro groups act as internal oxidizers, enabling rapid energy release. nih.gov
The Significance of Fluorenone Scaffolds in Molecular Design and Functionality
A molecular scaffold is a core structure upon which diverse functional groups can be systematically attached to create complex, purpose-built molecules. mdpi.com The fluorenone molecule, with its tricyclic, planar structure containing a central ketone, serves as an important scaffold in molecular design. nist.govebi.ac.uk Its rigidity and defined geometry provide a stable platform for the precise spatial arrangement of appended chemical moieties.
The fluorenone scaffold is a versatile starting point for synthesizing a variety of derivatives. nih.govmdpi.com Molecules incorporating this framework are investigated for a range of applications, including medicinal chemistry, where fluorene-based compounds have been explored for various biological activities. nih.govresearchgate.net In materials science, the fluorenone core contributes to the electronic and photophysical properties of larger conjugated systems. The synthesis of fluorenone derivatives can be achieved through methods like the oxidation of the corresponding 9H-fluorenes. rsc.orgresearchgate.net
Scope and Research Objectives Pertaining to 1,3,6,8-Tetranitro-9H-fluoren-9-one and its Analogues
The investigation of this compound and its analogues, such as 2,4,5,7-Tetranitro-9-fluorenone, is driven by the goal of understanding how the extreme nitration of the fluorenone scaffold impacts its chemical and physical properties. The presence of four nitro groups creates a highly electron-deficient aromatic system, suggesting unique potential in areas like charge-transfer complex formation and materials science.
Research objectives for this class of compounds typically include:
Synthesis and Characterization: Developing and refining synthetic routes to produce polynitrated fluorenones and their derivatives. researchgate.net This includes detailed structural elucidation using modern analytical techniques.
Exploring Molecular Interactions: Investigating the formation of complexes with other molecules. For instance, the oxime derivatives of tetranitrofluorenone have been studied for their ability to coordinate with metal cations and act as sensors for hydrogen-bond donors. researchgate.net
Understanding Structure-Property Relationships: Studying how the number and position of nitro groups affect the molecule's electronic structure, stability, and reactivity. The steric repulsion between adjacent nitro groups can lead to interesting conformational properties, such as atropisomerism, where the molecule can exist as non-superimposable mirror images. researchgate.net
The data below provides key physical properties for the parent scaffold, 9H-Fluoren-9-one, and its well-documented isomer, 2,4,5,7-Tetranitro-9H-fluoren-9-one.
Table 1: Physicochemical Properties of Fluorenone and a Tetranitro Analogue
| Property | 9H-Fluoren-9-one | 2,4,5,7-Tetranitro-9H-fluoren-9-one |
|---|---|---|
| CAS Number | 486-25-9 nist.govnist.gov | 746-53-2 nist.gov |
| Molecular Formula | C₁₃H₈O nist.govnist.gov | C₁₃H₄N₄O₉ nist.gov |
| Molecular Weight | 180.20 g/mol nist.govnist.gov | 360.19 g/mol nist.gov |
| Appearance | Solid | Data not available |
| IUPAC Name | 9H-fluoren-9-one nist.gov | 2,4,5,7-tetranitro-9H-fluoren-9-one nist.gov |
The synthesis of such specialized compounds builds upon foundational organic reactions, as illustrated by the general synthesis of fluorenones and the specific preparation of a tetranitrofluorenone oxime.
Table 2: Example Synthetic Approaches for Fluorenone Derivatives
| Reaction | Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Aerobic Oxidation | 9H-Fluorenes | KOH in THF, air oxidation | 9-Fluorenones | rsc.org |
| Oxime Formation | 2,4,5,7-Tetranitrofluorenone | Hydroxylamine (B1172632) hydrochloride | 2,4,5,7-Tetranitro-9-fluorenone oxime | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
61735-42-0 |
|---|---|
Molecular Formula |
C13H4N4O9 |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
1,3,6,8-tetranitrofluoren-9-one |
InChI |
InChI=1S/C13H4N4O9/c18-13-11-7(1-5(14(19)20)3-9(11)16(23)24)8-2-6(15(21)22)4-10(12(8)13)17(25)26/h1-4H |
InChI Key |
OYMYMKILUIWAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C2=O)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1,3,6,8 Tetranitro 9h Fluoren 9 One Systems
Electron Acceptor Properties and Charge-Transfer Complexation
The presence of four strongly electron-withdrawing nitro groups on the fluorenone framework confers potent electron acceptor properties to tetranitrofluorenone isomers. These compounds are of significant interest in the formation of charge-transfer (CT) complexes, which exhibit unique electronic and optical properties.
Fluorenone derivatives with multiple nitro groups are powerful electron acceptors capable of forming charge-transfer complexes with a variety of electron donors. researchgate.net The electron-deficient π-system of the tetranitrofluorenone molecule readily interacts with the electron-rich π-systems of donor molecules. While specific studies on 1,3,6,8-tetranitro-9H-fluoren-9-one are not prevalent, research on the related 2,4,5,7-tetranitro-9H-fluoren-9-one and other trinitrofluorenone derivatives demonstrates their ability to form stable CT complexes. doaj.orgmdpi.com
For instance, 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid and its methyl ester form 1:1 charge-transfer complexes with the electron donor tetrathiafulvalene (B1198394) (TTF). doaj.orgmdpi.com In these complexes, the donor and acceptor molecules arrange in alternating stacks, facilitating the transfer of electron density. The degree of charge transfer is influenced by factors such as the specific substitution pattern on the fluorenone and intermolecular interactions like hydrogen bonding. doaj.orgmdpi.com It is highly probable that this compound would also form such CT complexes with various aromatic and heteroaromatic electron donors.
Theoretical studies on related systems, such as 1,3,6-trinitro-9,10-phenanthrenequinone, have shown that the strength of the charge-transfer interaction and the amount of charge transferred depend on the nature of the donor molecule. nih.govnih.gov Donors like tetrathiafulvalene, pentacene, and tetramethyl-p-phenylenediamine are particularly effective. nih.gov
Charge-transfer complexes involving nitrated fluorenones typically exhibit a 1:1 stoichiometry between the donor and acceptor molecules. doaj.orgmdpi.com This arrangement maximizes the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor.
The stability of these complexes is governed by the strength of the donor-acceptor interaction. In the solid state, the crystal structure and packing play a crucial role. For example, in the complex between 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid and tetrathiafulvalene, hydrogen bonding between the carboxylic acid groups influences the crystal packing and, consequently, the stacking interactions and the degree of charge transfer. doaj.orgmdpi.com When the carboxylic acid is esterified, this hydrogen bonding is absent, leading to a different crystal structure and a higher degree of charge transfer. doaj.orgmdpi.com
The stability and electronic properties of these complexes can be probed using techniques like Raman spectroscopy. The shift in vibrational frequencies of the donor or acceptor upon complexation can be used to estimate the degree of charge transfer. doaj.orgmdpi.com
Table 1: Degree of Charge Transfer in Related Fluorenone-TTF Complexes
| Acceptor | Donor | Stoichiometry | Degree of Charge Transfer (δ) | Reference |
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid | Tetrathiafulvalene | 1:1 | 0.07 | doaj.orgmdpi.com |
| 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester | Tetrathiafulvalene | 1:1 | 0.14 | doaj.orgmdpi.com |
| 2,4,5,7-tetranitro-9-fluorenone | Tetrathiafulvalene | 1:1 | 0.16 | mdpi.com |
This table presents data for related compounds to illustrate the principles of charge transfer in nitrated fluorenone systems.
Photoinduced electron transfer (PET) is a key process in many charge-transfer systems. mdpi.compreprints.orgresearchgate.net Upon absorption of light, an electron can be transferred from the donor to the acceptor, creating a charge-separated state. mdpi.compreprints.org This process is fundamental to applications in areas like artificial photosynthesis and molecular electronics. nih.gov
In a typical donor-acceptor system, excitation of either the donor or the acceptor can initiate the electron transfer process. preprints.org The efficiency and kinetics of PET and the subsequent charge recombination are influenced by the driving force of the reaction, the distance and orientation between the donor and acceptor, and the surrounding environment. mdpi.com While specific experimental data on the photoinduced processes of this compound complexes are not available, the strong electron-accepting nature of the molecule suggests it would be a prime candidate for such studies. The goal in these systems is often to achieve a long-lived charge-separated state by slowing down the charge recombination process. mdpi.compreprints.org
Reaction Pathways and Intermediate Formation
The synthesis and reactivity of this compound are intrinsically linked to the chemistry of the fluorenone core.
The synthesis of nitrated fluorenones is typically achieved through the direct nitration of fluorenone using strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.netorgsyn.org The substitution pattern of the nitro groups on the fluorene (B118485) ring is directed by the existing carbonyl group and the already substituted nitro groups.
The nitration of fluorenone can proceed stepwise. For instance, 2,4,7-trinitrofluorenone can be prepared by the nitration of fluorenone itself, or from 2,7-dinitrofluorenone. orgsyn.org The synthesis of the 2,4,5,7-tetranitro isomer is also well-documented. nist.gov The formation of the 1,3,6,8-isomer is less commonly reported, suggesting that it may be a minor product under typical nitration conditions or require a specific synthetic strategy that is not widely published. The substitution at the 1, 3, 6, and 8 positions would be electronically disfavored compared to substitution at the 2, 4, 5, and 7 positions due to the deactivating effect of the carbonyl group and the directing effects of the nitro groups during sequential nitration steps.
Table 2: Products from the Nitration of Fluorenone Derivatives
| Starting Material | Product(s) | Reference |
| Fluorenone | 2,4,7-Trinitrofluorenone | orgsyn.org |
| 2,7-Dinitrofluorenone | 2,4,7-Trinitrofluorenone | orgsyn.org |
| Fluorene | 2-Nitrofluorene, 2,7-Dinitrofluorene, 2,5-Dinitrofluorene, 2,4,7-Trinitrofluorene | rsc.org |
This table illustrates the typical products obtained from the nitration of fluorene and fluorenone, highlighting the prevalence of other isomers.
The photochemistry of fluorenone has been studied, revealing its tendency to undergo photoreduction in the presence of a hydrogen donor. semanticscholar.org For example, when irradiated with UV light in acetonitrile, 9-fluorenone (B1672902) is photoreduced to fluoren-9-ol. semanticscholar.org
The introduction of multiple nitro groups would significantly alter the photoreactivity of the fluorenone core. The strong electron-withdrawing nature of the nitro groups would make the aromatic system highly electron-deficient and could open up new photochemical reaction pathways. While specific photochemical studies on this compound are lacking, research on other highly functionalized aromatic systems suggests that processes like photoinduced nucleophilic substitution or addition could be possible. The excited state of the tetranitrofluorenone could be highly reactive towards nucleophiles. The photochemistry of related systems often involves complex multi-step transformations leading to various photoproducts. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on Nitrofluorenone (B14763482) Backbones
The reactivity of the this compound backbone is characterized by a strong predisposition towards nucleophilic aromatic substitution (SNAr) and a profound deactivation towards electrophilic aromatic substitution (SEAr).
Electrophilic Aromatic Substitution (SEAr):
As established, the fluorenone core is extremely deactivated by the four nitro groups. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are characteristic of electron-rich or moderately activated aromatic compounds. wikipedia.orgwikipedia.org Attempting such reactions on this compound would require exceptionally harsh conditions, and the formation of the necessary cationic Wheland intermediate would be energetically prohibitive. The electron-withdrawing groups would drastically raise the activation energy for the initial attack by an electrophile, effectively shutting down this reaction pathway.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the same electronic factors that hinder SEAr reactions make the this compound backbone highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring at a carbon atom, often one bearing a leaving group, though substitution of hydrogen is also possible. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govyoutube.com
The strong electron-withdrawing nitro groups are ideal for stabilizing the negative charge in the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the reaction, facilitating the substitution. Research on polynitrofluorenones has demonstrated that these compounds readily react with various nucleophiles. For instance, studies on 2,4,5,7-tetranitrofluorenone show that it undergoes nucleophilic substitution with amines, thiols, and phenols. researchgate.net In these reactions, a nucleophile replaces one of the groups on the aromatic ring, proceeding through a stable anionic intermediate. The reaction does not require a catalyst and can often proceed under mild conditions. nih.govmdpi.com
The table below summarizes the contrasting reactivity of the this compound backbone in electrophilic and nucleophilic aromatic substitution reactions.
Table 1: Comparative Reactivity in Aromatic Substitution
| Reaction Type | Key Intermediate | Role of Nitro Groups | Reactivity of this compound |
| Electrophilic Aromatic Substitution (SEAr) | Carbocation (Wheland Intermediate) | Strong Deactivation | Extremely Unfavorable / Highly Disfavored |
| Nucleophilic Aromatic Substitution (SNAr) | Anion (Meisenheimer Complex) | Strong Activation & Stabilization | Favorable / Predominant Reaction Pathway |
The following table outlines potential nucleophilic substitution reactions based on the known reactivity of similar polynitrated aromatic systems.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product Class |
| Amine | R-NH₂ (e.g., Aniline) | Amino-trinitro-fluorenone derivative |
| Alkoxide | RO⁻ (e.g., Sodium Methoxide) | Alkoxy-trinitro-fluorenone derivative |
| Thiolate | RS⁻ (e.g., Sodium thiophenoxide) | Thioether-trinitro-fluorenone derivative |
| Hydroxide | OH⁻ (e.g., Potassium Hydroxide) | Hydroxy-trinitro-fluorenone derivative |
Advanced Spectroscopic and Crystallographic Characterization of 1,3,6,8 Tetranitro 9h Fluoren 9 One
High-Resolution Structural Elucidation Techniques
To determine the exact spatial arrangement of atoms and molecules within a crystal lattice, high-resolution techniques are employed. These methods provide fundamental insights into the solid-state structure of tetranitrofluorenones and their derivatives.
Single-crystal X-ray diffraction (SC-XRD) stands as the principal technique for the unambiguous determination of molecular structures. grafiati.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with high precision.
A comprehensive review of fluorene (B118485) and 9-fluorenone (B1672902) derivatives highlights the extensive use of SC-XRD to characterize their molecular geometry, conformation, and crystal packing. iaea.org In the case of highly substituted fluorenones, such as those with multiple nitro groups, SC-XRD is crucial for understanding the steric and electronic effects of the substituents on the core fluorenone framework.
The study of charge-transfer complexes offers significant insight into the electronic properties of tetranitrofluorenones. A notable example is the 1:1 complex formed between 2,4,5,7-tetranitro-9-fluorenone and 2-ethylnaphthalene. crystallography.net The crystal structure of this complex was determined by SC-XRD, providing precise cell parameters and spatial group information. Such analyses are vital for understanding the intermolecular interactions, including the π-π stacking responsible for the charge-transfer characteristics of the complex.
Below is a table summarizing the crystallographic data for the 2,4,5,7-tetranitro-9-fluorenone-2-ethylnaphthalene charge-transfer complex.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₁₆N₄O₉ crystallography.net |
| Crystal System | Monoclinic crystallography.net |
| Space Group | P 1 2₁/c 1 crystallography.net |
| a (Å) | 9.462 ± 0.004 crystallography.net |
| b (Å) | 15.04 ± 0.01 crystallography.net |
| c (Å) | 16.149 ± 0.005 crystallography.net |
| α (°) | 90 crystallography.net |
| β (°) | 99.55 ± 0.03 crystallography.net |
| γ (°) | 90 crystallography.net |
| Cell Volume (ų) | 2266.3 ± 1.9 crystallography.net |
| Temperature (K) | 288 crystallography.net |
| Radiation Type | MoKα crystallography.net |
While X-ray diffraction maps electron density, X-rays are scattered weakly by hydrogen atoms. This makes the precise determination of hydrogen atom positions, especially in the presence of heavier atoms, challenging. Neutron diffraction offers a powerful complementary solution. youtube.com Neutrons interact with atomic nuclei, and their scattering cross-section for hydrogen is comparable to that of heavier elements like carbon, nitrogen, and oxygen.
This characteristic makes neutron diffraction an ideal technique for accurately locating hydrogen atoms and characterizing hydrogen bonding networks. aps.org In the context of 1,3,6,8-tetranitro-9H-fluoren-9-one and its complexes, neutron diffraction could provide definitive information on the C-H bond lengths and the nature of any weak intermolecular interactions involving hydrogen. Although specific neutron diffraction studies on this compound are not widely reported, the technique's application to other organic materials demonstrates its potential to reveal subtle structural details, such as dynamic fluctuations or disorder, that are crucial for a complete understanding of the crystal structure. youtube.comaps.org
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The way molecules pack in a crystal lattice, known as the packing motif, dictates many of the material's bulk properties.
In aromatic compounds like tetranitrofluorenone, π-π stacking is a dominant intermolecular interaction that guides the crystal packing. Molecules often arrange in motifs such as herringbone or offset face-to-face stacks. researchgate.net For instance, in charge-transfer complexes like the one formed between 2,4,5,7-tetranitro-9-fluorenone and a donor molecule, the donor and acceptor moieties often form unusually close pairs that pack in a distinct herringbone pattern. researchgate.net The strong electron-withdrawing nature of the four nitro groups on the fluorenone ring makes it an excellent electron acceptor, promoting the formation of well-defined, alternating donor-acceptor stacks in its complexes. crystallography.net The study of these packing motifs is essential for understanding the electronic and physical properties that arise from the specific three-dimensional arrangement of molecules in the solid state.
Polymorphism is the ability of a substance to crystallize into two or more different crystal structures. researchgate.netbohrium.com These different forms, or polymorphs, can exhibit distinct physical and chemical properties because of variations in their crystal packing and intermolecular interactions. The phenomenon arises from the interplay of thermodynamic and kinetic factors during the crystallization process, where subtle changes in conditions like solvent or temperature can lead to the formation of different polymorphs. researchgate.net
For complex organic molecules, polymorphism is a common occurrence. Different polymorphs of fluorene-based compounds have been identified, showing distinctly different packing arrangements, such as head-to-tail versus head-to-head stacking. bohrium.com Although specific polymorphs of this compound have not been detailed in the literature, its structural complexity suggests that it could exhibit polymorphism. The structural implications would be significant; different polymorphs would likely display variations in properties such as density, melting point, and solubility, all stemming from the different ways the molecules are arranged in the solid state.
Advanced Vibrational and Resonance Spectroscopies
Vibrational spectroscopy provides information about the bonding within a molecule by probing the quantized vibrational energy levels.
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups and probe the molecular structure of a compound. researchgate.net The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.
The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of its key functional groups. While a spectrum for the parent 9-fluorenone is available, the spectrum of the tetranitro derivative would show additional, strong absorption bands characteristic of the nitro (NO₂) groups. nist.govnist.gov The key expected vibrational frequencies include:
Asymmetric and Symmetric NO₂ Stretching: Strong absorptions are anticipated in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1380 cm⁻¹ (symmetric), providing clear evidence of the nitro substituents.
Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group is expected, typically in the range of 1715-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic rings and the strongly electron-withdrawing nitro groups.
Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic fluorene backbone would appear in their characteristic regions, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands between 1400-1600 cm⁻¹.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the assignment of experimental FTIR spectra for complex molecules like this. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1380 - 1335 |
| Carbonyl (C=O) | Stretch | 1740 - 1715 |
| Aromatic C=C | Ring Stretch | 1600 - 1400 |
| Aromatic C-H | Stretch | 3100 - 3000 |
Raman Spectroscopy for Quantitative Assessment of Charge Transfer
Raman spectroscopy serves as a powerful, non-destructive tool for probing the vibrational modes of molecules, offering insights into their structure and bonding. pnl.govarxiv.org In the context of this compound, this technique is particularly valuable for quantifying the degree of charge transfer within the molecule. The vibrational frequencies of the nitro (NO₂) groups and the fluorenone backbone are sensitive to the electron distribution. Upon the formation of charge-transfer complexes, shifts in the characteristic Raman bands, particularly those associated with the symmetric and asymmetric stretching modes of the nitro groups, can be observed.
The magnitude of these shifts provides a quantitative measure of the extent of electron transfer from a donor molecule to the electron-accepting tetranitrofluorenone core. By correlating the frequency shifts with the concentration of the donor or the nature of the interacting species, a calibration model can be developed for the quantitative assessment of charge transfer interactions. dtu.dk Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to amplify the Raman signals, which is especially useful for detecting and quantifying charge transfer phenomena at low concentrations or at interfaces. arxiv.orgdtu.dk
Table 1: Key Raman Bands for Charge Transfer Analysis in this compound Complexes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Shift upon Charge Transfer |
|---|---|---|
| NO₂ Symmetric Stretch | 1340 - 1360 | Red-shift (lower frequency) |
| NO₂ Asymmetric Stretch | 1530 - 1550 | Red-shift |
| C=O Stretch | 1720 - 1740 | Variable, depending on donor |
| Aromatic C=C Stretch | 1600 - 1620 | Slight shift and broadening |
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Molecular Mobility
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable technique for investigating the structure and dynamics of solid materials at an atomic level. st-andrews.ac.uk For this compound, SSNMR provides critical information about the mobility of the molecule in the solid state. taylorfrancis.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of less abundant nuclei like ¹³C, enhancing their signal by transferring polarization from abundant ¹H nuclei. mdpi.com
By analyzing the chemical shifts, line widths, and relaxation times (T₁ and T₁ρ), insights into the molecular motions occurring over a wide range of timescales can be gained. mdpi.com For instance, broader lines in the SSNMR spectrum often indicate restricted molecular motion, while narrower lines suggest greater mobility. nih.gov Temperature-dependent SSNMR studies can further elucidate the nature of these motions, distinguishing between static and dynamic disorder within the crystal lattice. mdpi.com This information is crucial for understanding the physical properties and stability of the solid material. europeanpharmaceuticalreview.com
Table 2: SSNMR Parameters for Assessing Molecular Mobility.
| SSNMR Parameter | Information Gained |
|---|---|
| ¹³C Chemical Shifts | Local electronic environment and conformation |
| Linewidths | Degree of molecular motion and structural order |
| T₁ (Spin-Lattice Relaxation Time) | Fast molecular motions (MHz regime) |
| T₁ρ (Spin-Lattice Relaxation Time in the Rotating Frame) | Slow molecular motions (kHz regime) mdpi.com |
Electronic and Luminescence Spectroscopies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Chromophores
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. wikipedia.org Molecules that absorb light in the UV-Vis region are known as chromophores. libretexts.org In this compound, the fluorenone core, with its extended π-conjugated system, and the nitro groups act as chromophores. libretexts.org
The UV-Vis spectrum of this compound typically displays strong absorption bands corresponding to π-π* and n-π* electronic transitions. libretexts.org The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment and the presence of interacting species. csbsju.edu For example, the formation of charge-transfer complexes with electron-donor molecules leads to the appearance of a new, lower-energy absorption band, often in the visible region, which is characteristic of the charge-transfer interaction. researchgate.net The intensity of this band can be used to determine the concentration of the complex, following the Beer-Lambert law. libretexts.org
Table 3: Typical UV-Vis Absorption Data for this compound.
| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π-π | ~250-350 | High (>10,000) |
| n-π | ~380-450 | Low (<1,000) |
| Charge-Transfer (in complex) | >450 | Variable |
Fluorescence and Circularly Polarized Luminescence (CPL) Spectroscopy of Tetranitrofluorenone Assemblies
While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing, the aggregation of this compound into specific assemblies can lead to emergent luminescent properties. Fluorescence spectroscopy can detect this emission, providing information about the excited state of these assemblies.
Circularly Polarized Luminescence (CPL) spectroscopy is a more specialized technique that measures the differential emission of left and right circularly polarized light from a chiral luminophore. researchgate.netfrontiersin.org Although this compound is achiral, it can exhibit CPL activity when organized into chiral supramolecular assemblies, for instance, through co-assembly with chiral macromolecules. rsc.org The CPL signal provides valuable information about the chiral organization and the excited-state geometry of these assemblies. mq.edu.auworktribe.com The luminescence dissymmetry factor (glum) is a key parameter obtained from CPL measurements, quantifying the degree of circular polarization in the emission. researchgate.net
Spectroelectrochemical Analysis of Redox Processes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes that occur as a molecule undergoes oxidation or reduction. For this compound, this technique allows for the in-situ generation and characterization of its radical anions and dianions. researchgate.net
By applying a potential to a solution of the compound in an optically transparent electrode, the neutral molecule can be electrochemically reduced. Simultaneously, UV-Vis-NIR spectroscopy monitors the changes in the absorption spectrum. This provides direct spectroscopic evidence for the formation of the radical anion and subsequently the dianion, allowing for the determination of their characteristic absorption bands. researchgate.net This data is crucial for understanding the electronic structure of the reduced species and their role in electron transfer processes.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, mass spectrometry confirms its molecular identity through the detection of the molecular ion peak. libretexts.org
Different ionization techniques can be employed, such as Electron Ionization (EI) or softer methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. libretexts.org The analysis of these fragmentation patterns provides valuable structural information, helping to elucidate the connectivity of the atoms within the molecule. For this compound, characteristic losses of nitro groups (NO₂) and other fragments from the fluorenone core would be expected.
Table 4: Expected Mass Spectrometry Data for this compound.
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺˙ | Molecular Ion | 360.02 |
| [M-NO₂]⁺ | Loss of a nitro group | 314.02 |
| [M-2NO₂]⁺˙ | Loss of two nitro groups | 268.03 |
| [M-3NO₂]⁺ | Loss of three nitro groups | 222.03 |
| [M-4NO₂]⁺˙ | Loss of four nitro groups | 176.03 |
Theoretical and Computational Chemistry Studies of 1,3,6,8 Tetranitro 9h Fluoren 9 One
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of complex organic molecules like 1,3,6,8-Tetranitro-9H-fluoren-9-one. These computational approaches provide insights into molecular geometries, vibrational frequencies, charge distributions, and the nature of chemical bonding, which are often difficult to determine experimentally.
Density Functional Theory (DFT) Calculations for Molecular Geometries and Vibrational Modes
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular structures and vibrational spectra. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, yielding precise bond lengths and angles. These calculations provide a detailed three-dimensional picture of the molecule.
Vibrational mode analysis based on DFT calculations allows for the assignment of characteristic infrared and Raman spectral bands. This is crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior. Localized vibrational modes can be used to reduce anharmonic correlation energy in calculations, offering a more refined understanding of molecular vibrations. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for this compound (Note: The following is a representative table. Actual values would be obtained from specific DFT calculation outputs.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1730 | Carbonyl group stretching |
| νas(NO₂) | 1540 | Asymmetric stretching of nitro groups |
| νs(NO₂) | 1350 | Symmetric stretching of nitro groups |
| ν(C-N) | 850 | Carbon-nitrogen bond stretching |
| Ring Deformations | 700-900 | Fluorenone ring in-plane and out-of-plane deformations |
Charge Density Distribution Analysis and Topological Descriptors
The analysis of charge density distribution provides a quantitative description of the electronic landscape within a molecule. Methods like Atoms in Molecules (AIM) theory, applied to the electron density obtained from DFT calculations, can identify critical points and bond paths, revealing the nature of chemical bonds and non-covalent interactions. rsc.org
Topological descriptors derived from this analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, offer insights into the strength and character of interactions. For this compound, this analysis highlights the polar nature of the C-NO₂ bonds and the electron-withdrawing effects of the nitro groups on the fluorenone core. Natural Bond Orbital (NBO) analysis is another powerful tool to study intramolecular charge transfer and electron delocalization. rsc.org
Frontier Molecular Orbital (FMO) Theory in Charge-Transfer Complex Formation
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and the formation of charge-transfer (CT) complexes. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron acceptor. wikipedia.orglibretexts.org In the context of this compound, its strong electron-accepting nature is attributed to a low-lying LUMO, a consequence of the four electron-withdrawing nitro groups.
Table 2: Representative Frontier Molecular Orbital Energies (Note: These are illustrative values. Actual energies are determined by specific quantum chemical calculations.)
| Molecular Orbital | Energy (eV) | Role in CT Complex |
| HOMO | -8.5 | Electron-donating orbital (of a donor molecule) |
| LUMO | -3.2 | Electron-accepting orbital of this compound |
| HOMO-LUMO Gap | 5.3 | Influences charge transfer efficiency |
Computational Modeling of Intermolecular Interactions
The solid-state properties and supramolecular chemistry of this compound are governed by a complex interplay of intermolecular forces. Computational modeling is essential for dissecting and understanding these interactions.
Simulation of Stacking Interactions and Hydrogen Bonding in Crystalline Architectures
In the crystalline state, aromatic molecules like this compound often exhibit significant π-π stacking interactions. researchgate.net Computational methods, including DFT with dispersion corrections, are employed to model these interactions and predict the packing arrangements in the crystal lattice. umn.edu The stability of stacked pairs is largely due to electron correlation, while the orientation is determined by the Hartree-Fock energy component. dtic.mil
Host-Guest Complexation and Supramolecular Assembly Modeling
The electron-deficient aromatic system of this compound makes it an excellent candidate for forming host-guest complexes with electron-rich guest molecules. thno.org Computational modeling can predict the geometry and binding affinity of these complexes, providing insights into the molecular recognition processes. nih.gov
These host-guest interactions can be harnessed to construct larger, well-defined supramolecular assemblies. rsc.orgrsc.org Modeling techniques can simulate the self-assembly process, predicting the structures of resulting nanomaterials like nanorods or nanoparticles. rsc.org Such simulations are crucial for the rational design of functional supramolecular materials based on this compound. rsc.orgnih.gov
Predicting Nonlinear Optical (NLO) Responses and Hyperpolarizabilities
The prediction of nonlinear optical (NLO) responses and the calculation of hyperpolarizabilities are crucial for the development of new materials for optoelectronic applications. These properties are intrinsically linked to the molecular structure, electron distribution, and the presence of electron-donating and electron-accepting groups. Nitro groups (-NO2), being strong electron acceptors, are known to significantly influence the NLO properties of aromatic systems.
In principle, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would be employed to calculate the first and second hyperpolarizabilities (β and γ) of this compound. These calculations would typically involve:
Geometry Optimization: Determining the most stable molecular structure.
Electronic Structure Calculation: Analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them.
Polarizability and Hyperpolarizability Calculations: Applying an external electric field in the computational model to determine the linear and nonlinear response of the molecule.
However, a comprehensive search of scientific databases yields no published studies that have performed these calculations for this compound. Therefore, no data tables or detailed research findings on its NLO properties can be presented.
Computational Approaches to Structure-Property Relationships and Predictive Modeling
The establishment of structure-property relationships through computational modeling is a cornerstone of modern chemical research. For a molecule like this compound, this would involve correlating its structural features with various physicochemical properties.
Computational approaches that could be used for such an analysis include:
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to relate molecular descriptors (topological, electronic, etc.) to specific properties. For instance, the placement of the four nitro groups on the fluorenone core would be a key descriptor.
Molecular Dynamics (MD) Simulations: These simulations could predict bulk properties like density and thermal stability by simulating the interactions between molecules over time.
DFT Calculations: Beyond NLO properties, DFT can be used to predict a wide range of properties, including vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and reaction energetics, which are crucial for understanding its stability and reactivity.
While general methodologies for predictive modeling of physicochemical properties of organic compounds are well-established, their specific application to this compound has not been reported. Studies on other nitroaromatic compounds suggest that the number and position of nitro groups have a profound impact on properties such as thermal stability, sensitivity to impact, and electronic characteristics. However, without specific computational data for the 1,3,6,8-isomer, any discussion remains speculative.
Advanced Applications of 1,3,6,8 Tetranitro 9h Fluoren 9 One in Materials Science and Engineering
Development of Organic Electronic and Optoelectronic Materials
The strong electron-accepting nature of the 1,3,6,8-tetranitro-9H-fluoren-9-one scaffold, a consequence of the four electron-withdrawing nitro groups, makes it a prime candidate for use in various organic electronic and optoelectronic devices. These applications leverage its ability to facilitate charge transport and influence the optical properties of materials.
Charge Transport Layers and Organic Semiconductors
In the realm of organic electronics, the efficient transport of charge carriers—electrons and holes—is paramount for device performance. Materials are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). Due to its significant electron affinity, this compound and its close analogues are investigated primarily as n-type materials. The fluorenone core itself is a promising acceptor unit for building high-performance n-type semiconductors. nih.gov
The introduction of multiple nitro groups drastically enhances the electron-accepting properties of the fluorenone core. This is evident in the study of charge-transfer (CT) complexes. For instance, a close analogue, 2,4,5,7-tetranitro-9-fluorenone, forms a CT complex with tetrathiafulvalene (B1198394) (TTF) exhibiting a significant degree of charge transfer, indicating its strength as an electron acceptor. mdpi.com This property is crucial for the function of charge transport layers, which are essential components in devices like organic solar cells and organic light-emitting diodes (OLEDs). These layers facilitate the movement of electrons from the active layer to the cathode.
Research on donor-bridge-acceptor molecules has utilized oligomers of 2,7-fluorenone as bridges to study spin-selective intramolecular charge recombination. miami.edu While not the 1,3,6,8-isomer, these studies highlight the role of the fluorenone unit in mediating charge transfer processes, a fundamental aspect of their application in organic semiconductors. The electron transport capabilities of fluorenone derivatives have been explored in blue OLEDs, demonstrating their potential in this area. mdpi.com
Table 1: Charge Transport Properties of Related Fluorenone Derivatives
| Compound/System | Property | Value/Observation |
| 2,4,5,7-Tetranitro-9-fluorenone with TTF | Degree of Charge Transfer (δ) | 0.16 mdpi.com |
| 4,5,7-Trinitro-9H-fluoren-9-one-2-carboxylic acid with TTF | Degree of Charge Transfer (δ) | 0.07 mdpi.com |
| 4,5,7-Trinitro-9H-fluoren-9-one-2-carboxylic acid methyl ester with TTF | Degree of Charge Transfer (δ) | 0.14 mdpi.com |
| Imide-functionalized fluorenone | Lowest Unoccupied Molecular Orbital (LUMO) | -3.68 eV nih.gov |
| Cyanated imide-functionalized fluorenone | Lowest Unoccupied Molecular Orbital (LUMO) | -4.05 eV nih.gov |
Nonlinear Optical (NLO) Devices and Systems
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, typically from lasers. This property is the basis for a range of applications, including frequency conversion, optical switching, and data storage. Fluorenone-based molecular materials are a promising class for NLO applications due to their high molecular hyperpolarizability and their ability to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). researchgate.netru.nl
Research on fluorenyl- and triarylamine-containing tetracyanobutadiene derivatives has demonstrated their two-photon absorption properties in the near-infrared range, highlighting the potential of fluorene-based structures in third-order NLO applications. scispace.com
Components for Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes are a major application for advanced organic materials. The performance of an OLED is critically dependent on the properties of the materials used in its various layers, including the emissive layer (EML), electron transport layer (ETL), and hole transport layer (HTL). The introduction of electron-deficient units into organic molecules generally leads to a decrease in the energy level of the lowest unoccupied molecular orbital (LUMO). mdpi.com This makes highly nitrated fluorenones like this compound suitable candidates for use as electron-transporting or electron-accepting host materials in OLEDs. researchgate.netmdpi.com
Fluorene-based derivatives have been extensively studied for OLED applications, valued for their good thermal stability, efficient charge transport, and high photoluminescence efficiency. mdpi.com While fluorene (B118485) derivatives can be prone to aggregation, which can negatively impact device efficiency, the specific substitution pattern of this compound could influence its solid-state packing and potentially mitigate these effects.
The use of fluorene-based materials as electron-transporting layers has been shown to be effective in blue OLEDs. mdpi.com Furthermore, fluorenone-based donor-acceptor host materials have been successfully employed in highly efficient yellow OLEDs. scispace.com While specific device architectures incorporating this compound are not detailed in available research, the properties of the fluorenone family strongly suggest its potential utility in various OLED components.
Chiroptical Systems and Circularly Polarized Luminescence (CPL) Materials
Chiroptical systems interact differently with left and right circularly polarized light, a property that is finding increasing application in areas such as 3D displays, optical data storage, and bio-sensing. Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light from a chiral luminophore. The development of materials with strong CPL is a key goal in this field.
Design Principles for Tunable CPL via Co-assembly Strategies
One powerful strategy for creating CPL-active materials is through the co-assembly of chiral and achiral molecules. In such systems, the chirality of one component can be transferred to the entire supramolecular assembly, leading to emergent chiroptical properties. Macromolecular co-assembly systems are particularly promising as they can lead to enhanced luminescence dissymmetry factors. nih.gov
The design of these systems often involves a chiral inducer and a dye molecule. The strong electron-accepting nature of this compound makes it an interesting candidate as an achiral acceptor component in a co-assembly with a chiral donor molecule. The resulting charge-transfer interactions can lead to the formation of ordered, chiral supramolecular structures that exhibit CPL. The tunability of the CPL response can be achieved by modifying the structure of the chiral donor or by changing the assembly conditions, such as solvent or temperature.
Chiral Induction and Transfer in Supramolecular Structures
Chiral induction is the process by which a chiral molecule or environment imparts chirality to an achiral molecule or system. In supramolecular chemistry, this often occurs through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The resulting supramolecular chirality is a property of the entire assembly, not just the individual components. researchgate.net
The formation of chiral assemblies from achiral molecules is a known phenomenon, often driven by specific intermolecular interactions that favor a particular handedness in the final structure. nih.gov In the context of this compound, its planar and electron-deficient nature makes it an ideal partner for π-π stacking interactions with electron-rich chiral donor molecules. This interaction can lead to the formation of helical or other chiral supramolecular structures.
The transfer of chirality from a chiral component to the supramolecular assembly can be observed through techniques like circular dichroism (CD) spectroscopy. The appearance of a CD signal corresponding to the absorption bands of the achiral component is a clear indication of successful chiral induction. In the case of luminescent systems, the induction of CPL provides further evidence of the formation of a chiral emissive state within the supramolecular structure. While specific examples of chiral induction involving this compound are not extensively documented, the principles of supramolecular chemistry suggest its significant potential in this area.
Advanced Functional Polymers and Copolymers
The incorporation of the this compound moiety into polymer structures leads to materials with tailored electronic and physical properties, opening doors for novel applications in gas separation and electronic memory.
Hypercrosslinked polymers (HCPs) have emerged as a significant class of porous organic polymers (POPs) for CO2 capture, valued for their high surface areas, tunable pore characteristics, and excellent stability. rsc.org The strategy often involves using monomers that have a high affinity for CO2. The introduction of nitrogen-containing functional groups, particularly nitro groups, into the polymer framework is a known method to enhance CO2 uptake capacity and selectivity due to favorable dipole-quadrupole interactions with CO2 molecules.
While specific studies detailing the use of this compound as a monomer in HCPs are not prevalent, its structural and chemical properties make it a highly promising candidate. The four electron-withdrawing nitro groups would render the polymer network exceptionally electron-deficient, creating strong adsorption sites for CO2. HCPs are typically synthesized via Friedel-Crafts alkylation, linking aromatic monomers with an external crosslinker. The fluorenone core of the title compound could serve as a rigid, aromatic building block in such a synthesis.
The resulting porous polymer would be expected to exhibit a high Brunauer-Emmett-Teller (BET) surface area and a significant CO2 adsorption capacity. For comparison, other HCPs designed for this purpose have achieved high surface areas and notable CO2 uptake. nih.gov
Table 1: Illustrative CO2 Adsorption Properties of Functionalized Porous Polymers This table presents representative data for functionalized porous polymers to illustrate the potential performance of a this compound-based polymer.
| Polymer Type | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar |
| HCP with Phosphonium Salts | Phosphonium Salt | up to 1168 | Not specified, used for conversion |
| Nitrogen-Rich POP | Amine/Fluorine | 479 | Not specified for CO₂, PFOA focus |
| Fluorescent POP | N/A | Microporous | Not specified for CO₂, sensor focus |
The development of HCPs from this compound could lead to next-generation sorbents for post-combustion CO2 capture and other gas separation applications. rsc.org
Polymer-based resistive switching memory devices are promising for next-generation data storage due to their flexibility, low cost, and potential for high-density storage. nih.gov A key strategy in designing these materials is the creation of polymers with donor-acceptor (D-A) architectures. mdpi.com In these systems, electrical-field-induced charge transfer between the donor and acceptor moieties enables the device to switch between high and low resistance states (ON and OFF). nih.govrsc.org
Fluorene-based polymers are widely used as the donor component or the main chain in these devices. nih.gov To create the D-A structure, strong electron-accepting units are incorporated. The highly electron-deficient nature of this compound makes it an exceptional candidate for the acceptor moiety. A copolymer synthesized from a fluorene-based donor monomer and a this compound-derived acceptor monomer would exhibit a strong intramolecular charge transfer character, which is crucial for memory performance. mdpi.comresearchgate.net
The performance of such devices is characterized by the ON/OFF current ratio, threshold voltage, and data retention time. Research on related dinitro-fluorenone derivatives has shown their efficacy as strong π-electron acceptors. It is anticipated that a polymer incorporating the tetranitro-fluorenone unit would exhibit significant non-volatile memory behavior with a high ON/OFF ratio. nih.gov
Table 2: Performance Characteristics of Fluorene-Based Polymer Memory Devices This table shows representative data for various fluorene-based D-A polymers to indicate the expected performance realm.
| Polymer System | Memory Type | ON/OFF Ratio | Threshold Voltage (V) | Reference |
| PF-b-P2VP Copolymers | Volatile (SRAM) | up to 1 x 10⁷ | Not specified | nih.gov |
| PF-BBO/Au NP Composite | Non-volatile Ternary | 1:3.4 x 10²:1.0 x 10⁵ | -0.40 / -0.85 | nih.gov |
| PFT-PI | Non-volatile Flash | 10⁴ | ±2 | rsc.org |
Sensor Technologies and Molecular Probes based on Fluorenone Derivatives
Fluorenone derivatives are versatile platforms for developing chemical sensors due to their rigid structure and responsive photophysical properties. bohrium.com The sensing mechanism often relies on the interaction of the fluorenone core with an analyte, leading to a detectable change in color (colorimetric) or fluorescence (fluorometric). nih.gov
The strong electron-accepting character of this compound makes it particularly suitable for detecting electron-rich analytes. Upon interaction with a donor molecule, it can form a charge-transfer (CT) complex, which typically exhibits a new, distinct absorption band in the visible spectrum, resulting in a color change. mdpi.com This principle can be harnessed to create colorimetric sensors for a variety of analytes, including aromatic hydrocarbons, amines, and anions.
Furthermore, derivatives of fluorenone have been developed as fluorescent sensors. nih.gov For example, sensors have been designed to detect iodide ions with high sensitivity. nih.gov While many sensors operate via fluorescence quenching, systems based on fluorenone can be engineered to produce a "turn-on" fluorescence response. The high electron affinity of this compound could also be exploited in chemiresistive sensors, where the adsorption of analyte molecules modulates the material's conductivity. rsc.org
Table 3: Examples of Fluorenone-Based Chemical Sensors
| Sensor Compound | Analyte Detected | Sensing Principle | Detection Limit | Reference |
| 2,4,7-Triaminofluorenone | Fluoride (B91410) ion, Acetone vapor | Colorimetric, Vapochromism | 120 ppb (Fluoride) | bohrium.com |
| Fluorenone Schiff bases | Iodide (I⁻) ions | Fluorescence Enhancement | 8.0 nM | nih.gov |
| TTF & Trinitro-fluorenone | N/A | Charge-Transfer Complex Formation | N/A | mdpi.com |
Materials for Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and environmental friendliness compared to vanadium-based systems. researchgate.net The core of this technology lies in the electroactive organic molecules dissolved in the electrolyte. Fluorenone and its derivatives have emerged as a highly attractive class of compounds for the anolyte (negative electrolyte) in these batteries. researchgate.net
The key to a successful AORFB is the molecular engineering of the organic redox-active material to achieve high solubility in water, stable cycling, and a suitable redox potential. Pristine fluorenone is not water-soluble and lacks the required redox reversibility in aqueous solutions. researchgate.net Researchers have successfully addressed this by functionalizing the fluorenone core.
The incorporation of four nitro groups in this compound would dramatically influence its electrochemical properties. The strong electron-withdrawing nature of the nitro groups would significantly increase the reduction potential of the molecule. This could potentially make it a suitable candidate not for the anolyte, but for the catholyte (positive electrolyte), which requires a higher reduction potential. Further functionalization with solubilizing groups would be necessary to enable its use in an aqueous system. The development of fluorenone-based materials for flow batteries is an active area of research, with strategies focusing on enhancing energy density and power output. rsc.org
Environmental Fate and Transformation Pathways of Fluorenone Derivatives
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For aromatic compounds, these processes are primarily driven by light (photochemical degradation) and chemical reactions with other environmental constituents.
Photochemical Degradation in Atmospheric and Aqueous Media
Photochemical degradation is a significant transformation pathway for many PAHs and their nitrated derivatives. mdpi.com In the atmosphere, these compounds can react with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, particularly during the day and night, respectively. mdpi.com The absorption of solar radiation can also lead to direct photolysis, where the molecule is broken down by light energy. mdpi.com The rate and products of photodegradation are highly dependent on the specific chemical structure, the medium (air, water), and the presence of other substances that can act as photosensitizers or quenchers. mdpi.com For nitro-PAHs, photolysis is considered a primary loss process in the environment. mdpi.com
Chemical Transformation under Environmentally Relevant Conditions
Besides photochemical reactions, other chemical transformations can occur. For instance, reactions with ozone in the atmosphere can lead to the oxidation of PAHs. In aquatic environments, hydrolysis is generally not a significant degradation pathway for PAHs as they are chemically stable and not susceptible to reaction with water. However, the presence of strong oxidizing agents could potentially lead to their transformation.
Biotic Degradation Mechanisms and Microbial Biotransformation in Soil and Water
The biodegradation of nitroaromatic compounds is a key process in their environmental removal and has been extensively studied for compounds like TNT (2,4,6-trinitrotoluene). nih.govnih.gov Microorganisms, including bacteria and fungi, have evolved various enzymatic pathways to transform or mineralize these compounds.
Under aerobic conditions, bacteria may utilize monooxygenase or dioxygenase enzymes to initiate the degradation process, often leading to the removal of nitro groups. nih.gov In anaerobic environments, the nitro groups are typically reduced to amino groups, which can make the aromatic ring more susceptible to cleavage. nih.govnih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade a variety of nitroaromatic compounds. nih.gov The efficiency of microbial degradation is influenced by factors such as the number and position of nitro groups, the presence of other substituents, and environmental conditions like pH, temperature, and nutrient availability. nih.gov
Environmental Distribution, Adsorption, and Mobility in Various Matrices
The environmental distribution and mobility of organic compounds are largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow), and their interactions with environmental matrices like soil and sediment.
PAHs and their nitrated derivatives are generally characterized by low water solubility and high Kow values, indicating a strong tendency to sorb to organic matter in soil and sediment. researchgate.netsemanticscholar.org This sorption process significantly reduces their mobility in the environment, leading to their accumulation in these compartments. ijaar.org The extent of sorption is influenced by the organic carbon content of the soil or sediment, as well as the specific properties of the compound. researchgate.netnih.gov The introduction of nitro groups can alter the polarity and, consequently, the sorption behavior and mobility of the parent PAH.
Emerging Research Frontiers and Future Perspectives for 1,3,6,8 Tetranitro 9h Fluoren 9 One
Rational Design of Next-Generation Tetranitrofluorenone-Based Functional Materials
The rational design of novel functional materials derived from 1,3,6,8-tetranitro-9H-fluoren-9-one is a burgeoning area of research. Scientists are leveraging the unique electronic and structural characteristics of the fluorenone core to create materials with tailored properties for a range of applications. This involves the strategic modification of the fluorenone scaffold to enhance its performance in areas such as electronics, materials science, and pharmaceuticals.
One approach involves the synthesis of derivatives with specific substituents to modulate their electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) or as a building block for organic semiconductors. researchgate.net The design of these materials often employs computational modeling to predict the properties of the resulting molecules before their synthesis, saving time and resources.
In the pharmaceutical realm, the fluorenone scaffold is being explored for the development of new therapeutic agents. nih.gov For example, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been designed as selective inhibitors of SIRT2, a protein implicated in various diseases, including cancer. nih.gov Through lead optimization, researchers have identified compounds with significant potency and selectivity, highlighting the potential of this scaffold in drug discovery. nih.gov
The following table provides examples of how rational design is being used to create novel fluorenone-based materials:
| Application Area | Design Strategy | Desired Outcome | Example Derivative Class |
| Organic Electronics | Introduction of electron-donating/withdrawing groups | Tunable energy levels for OLEDs | Substituted 9-fluorenones |
| Medicinal Chemistry | Creation of symmetrically disubstituted derivatives | Selective enzyme inhibition | 2,7-disubstituted 9H-fluoren-9-ones |
| Materials Science | Synthesis of ladder-type oligomers | Enhanced semiconductor properties | Fused heterocyclic ladder oligomers |
Integration with Novel Hybrid Systems and Nanomaterials
The integration of this compound and its derivatives with other materials to form hybrid systems and nanomaterials is a promising strategy for developing advanced functional materials. These hybrid systems can exhibit synergistic properties that are not present in the individual components, opening up new possibilities for their application.
One area of interest is the combination of fluorenone derivatives with nanoparticles. For example, researchers have investigated the enhancement of the antimicrobial and antibiofilm activity of O-aryl-carbamoyl-oxymino-fluorene derivatives by combining them with iron oxide nanoparticles. nih.gov This approach could lead to the development of new strategies for combating antimicrobial resistance. nih.gov
Another approach involves the creation of hybrid materials for use in organic electronics. By incorporating fluorenone derivatives into polymer matrices or layering them with other organic semiconductors, it is possible to create devices with improved performance and stability. The fluorenone component can act as an electron acceptor or a charge transport material, depending on the specific device architecture.
The table below summarizes some of the research efforts in this area:
| Hybrid System Component | Fluorenone Derivative | Potential Application |
| Iron Oxide Nanoparticles | O-aryl-carbamoyl-oxymino-fluorene | Enhanced antimicrobial agents |
| Polymer Matrix | Substituted 9-fluorenones | Organic light-emitting diodes (OLEDs) |
| Organic Semiconductors | Tetranitrofluorenone | Charge transport layers in electronic devices |
Advanced Characterization Methodologies and In Situ Studies for Mechanistic Insights
To fully understand and optimize the properties of this compound-based materials, researchers are employing advanced characterization techniques and in situ studies. These methods provide detailed information about the structure, composition, and behavior of these materials under various conditions, offering crucial insights into their reaction mechanisms and performance. nih.gov
In situ studies are particularly valuable as they allow for the observation of materials in their working environment. nih.gov For example, techniques such as in situ scanning electron microscopy (SEM) can be used to study pattern formation in catalyzed surface reactions, providing a deeper understanding of the catalytic processes involving fluorenone derivatives. researchgate.net This knowledge is essential for designing more efficient and robust catalysts. nih.gov
Advanced spectroscopic and diffraction techniques are also being used to characterize the structure and properties of these materials at the molecular level. These methods can provide information about the crystal packing, molecular conformation, and electronic structure of fluorenone derivatives, which are critical for understanding their function.
Addressing Sustainability in Synthesis and Application of Nitrofluorenones
As with all chemical manufacturing, there is a growing emphasis on developing sustainable methods for the synthesis and application of nitrofluorenones. This involves the use of green chemistry principles to minimize the environmental impact of these processes. researchgate.netnih.gov
One approach to sustainable synthesis is the use of environmentally friendly solvents, such as water. tandfonline.com Researchers have developed methods for the synthesis of nitrofluorenones in water, which is a cost-effective and environmentally benign alternative to traditional organic solvents. tandfonline.com These methods often involve simple workup procedures and generate minimal waste. tandfonline.com
Another green chemistry approach is the use of aerobic oxidation reactions. researchgate.netrsc.org These reactions use air as the oxidant, which is a readily available and non-toxic reagent. researchgate.netrsc.org This avoids the need for hazardous and polluting oxidizing agents, making the synthesis of fluorenones more sustainable. researchgate.net
The following table highlights some of the green chemistry approaches being applied to the synthesis of nitrofluorenones:
| Green Chemistry Principle | Approach | Benefit |
| Use of Safer Solvents | Synthesis in water | Reduced environmental impact, cost-effective |
| Use of Renewable Feedstocks | Aerobic oxidation | Use of air as a non-toxic oxidant |
| Waste Prevention | Simple workup procedures | Minimized waste generation |
By embracing these sustainable practices, the chemical industry can continue to develop new and useful materials based on the this compound scaffold while minimizing its impact on the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
